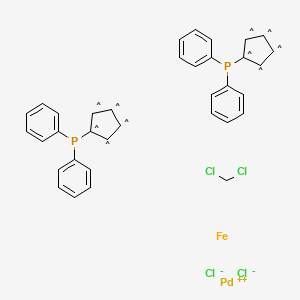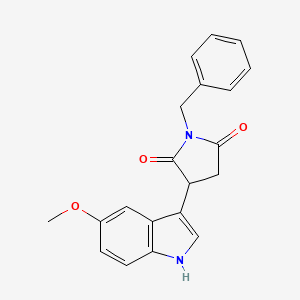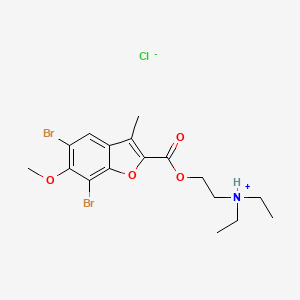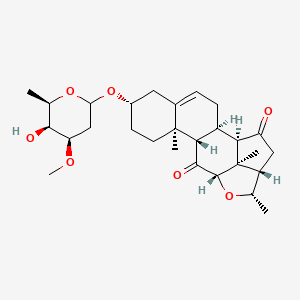![molecular formula C20H41NO3 B13729997 N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)
N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide: is an organic compound with the molecular formula C20H41NO3 It is a derivative of hexadecanamide, featuring a hydroxyethoxyethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide typically involves the reaction of hexadecanoyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
作用機序
The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethyl group enhances its solubility and facilitates its interaction with biological membranes. The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-hexadecanamide: Lacks the hydroxyethoxyethyl group, resulting in different solubility and reactivity.
N-[2-(2-hydroxyethoxy)ethyl]octadecanamide: Similar structure but with an octadecanamide backbone, leading to different physical properties.
N-[2-(2-hydroxyethoxy)ethyl]dodecanamide: Shorter carbon chain, affecting its hydrophobicity and interactions.
Uniqueness
N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide is unique due to the presence of the hydroxyethoxyethyl group, which imparts distinct solubility and reactivity characteristics. This makes it a valuable compound for various applications, particularly in the fields of chemistry, biology, and medicine.
特性
分子式 |
C20H41NO3 |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide |
InChI |
InChI=1S/C20H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)21-16-18-24-19-17-22/h22H,2-19H2,1H3,(H,21,23) |
InChIキー |
HDIULWUIIPSWKE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOCCO |
関連するCAS |
32993-45-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4R,6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl N-methylcarbamate](/img/structure/B13729918.png)
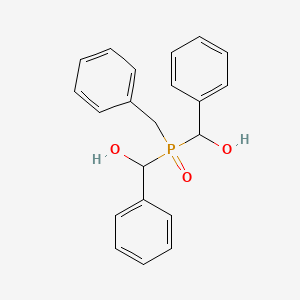
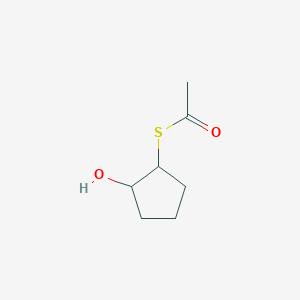
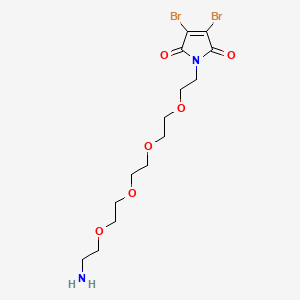
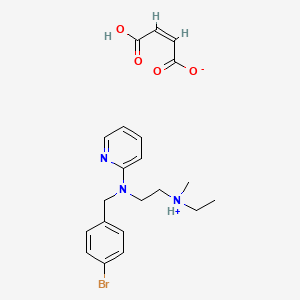
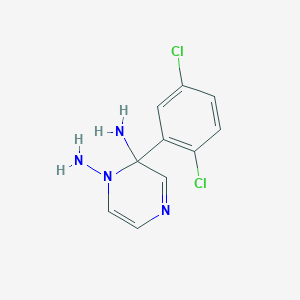
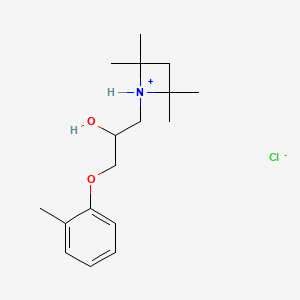
![(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol](/img/structure/B13729958.png)
![(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13729967.png)
